(5-Chlorothiophen-2-yl)(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H18ClN3OS2. This indicates that it contains 18 carbon © atoms, 18 hydrogen (H) atoms, one chlorine (Cl) atom, three nitrogen (N) atoms, one oxygen (O) atom, and two sulfur (S) atoms.Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 560.0±50.0 °C and a predicted density of 1.345±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 7.58±0.70 .Scientific Research Applications
Antimicrobial Activity
The synthesis and antimicrobial activity of new pyridine derivatives, including compounds structurally related to "(5-Chlorothiophen-2-yl)(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone," have been investigated. These compounds exhibited variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Spectral Characterization and Theoretical Studies
Novel compounds structurally related to the query compound have been synthesized and characterized through various spectroscopic methods. Density Functional Theory (DFT) calculations have been performed for structural optimization and interpretation of theoretical vibrational spectra. These studies assist in understanding the antibacterial activity of the compounds (Shahana & Yardily, 2020).
Synthesis and Biological Activity
A series of derivatives related to the query compound have been synthesized and screened for in vitro antibacterial activity. These studies have shown moderate to good antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3OS2/c1-11-3-4-12(2)16-15(11)20-18(25-16)22-9-7-21(8-10-22)17(23)13-5-6-14(19)24-13/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPBRRFMGVPZTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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